![molecular formula C18H26Cl2Si2Sn B12559490 [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] CAS No. 186886-24-8](/img/structure/B12559490.png)
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] makes it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] typically involves the reaction of dichlorostannane with dimethyl(phenyl)silane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Dichlorostannane and dimethyl(phenyl)silane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (typically around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various halogenated organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] exerts its effects involves interactions with various molecular targets. The silicon centers in the compound can form stable bonds with oxygen and other electronegative elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] can be compared with other organosilicon compounds such as phenylsilane and dimethylphenylsilane. While all these compounds share a silicon center bonded to organic groups, [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is unique due to the presence of dichlorostannane moieties, which impart distinct chemical properties.
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a single silicon center bonded to a phenyl group.
Dimethylphenylsilane: Similar to phenylsilane but with additional methyl groups attached to the silicon center.
Eigenschaften
CAS-Nummer |
186886-24-8 |
|---|---|
Molekularformel |
C18H26Cl2Si2Sn |
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
[dichloro-[[dimethyl(phenyl)silyl]methyl]stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/2C9H13Si.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DPTBXVBQCMQPQZ-UHFFFAOYSA-L |
Kanonische SMILES |
C[Si](C)(C[Sn](C[Si](C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
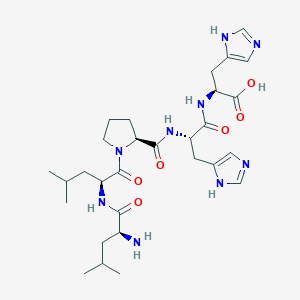
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
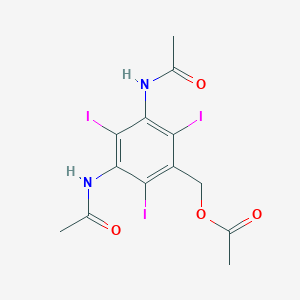
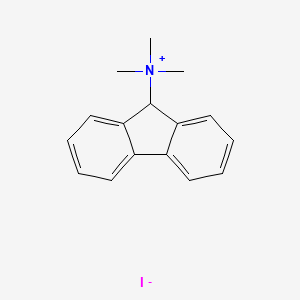
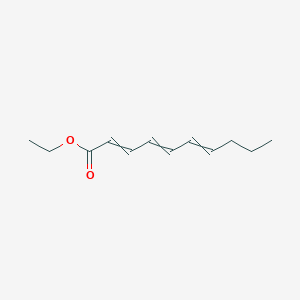
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
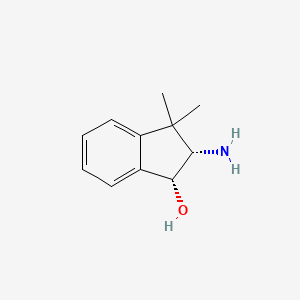
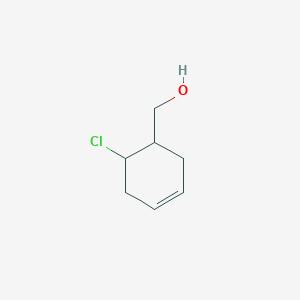

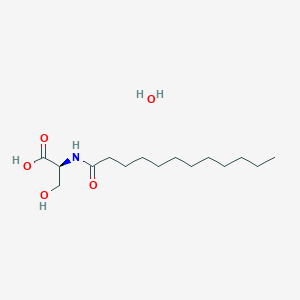
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
